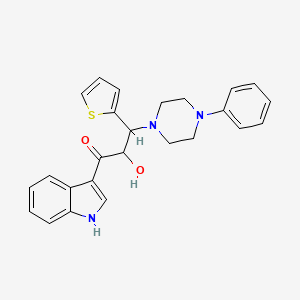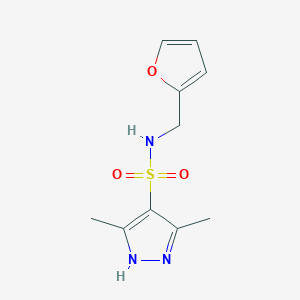![molecular formula C20H20N2O3 B6092159 2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to inhibit the expression of specific proteins that are involved in cancer cell growth and metastasis. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Furthermore, studies have suggested that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in lab experiments is its potential therapeutic applications in various fields of medicine. Furthermore, this compound has been shown to have low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain laboratory settings.
未来方向
There are several future directions for research into 2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide. One area of research could focus on the development of new synthesis methods that could improve the yield and purity of the final product. Furthermore, future research could explore the potential therapeutic applications of this compound in more detail, particularly in the treatment of specific types of cancer, inflammatory diseases, and neurodegenerative disorders. Additionally, research could focus on the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of medicine. While its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects that could be beneficial in the treatment of cancer, inflammation, and neurodegenerative diseases. While there are limitations to its use in lab experiments, there are several future directions for research that could enhance our understanding of this compound and its potential therapeutic applications.
合成方法
The synthesis of 2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves several steps, including the condensation of 2-methoxyphenol and 2-methylquinoline-4-carboxaldehyde, followed by acetylation with acetic anhydride. The final product is obtained through the reaction of the intermediate with N-methylpiperazine.
科学研究应用
2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of cancer cell growth and metastasis. Inflammation research has shown that this compound has anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases. Furthermore, research into neurological disorders has suggested that this compound may have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-11-15(16-7-3-4-8-17(16)22-14)12-21-20(23)13-25-19-10-6-5-9-18(19)24-2/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCBFOPBFXYRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)

![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
![N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenyl-2-propanamine hydrochloride](/img/structure/B6092097.png)


![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)

![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)

